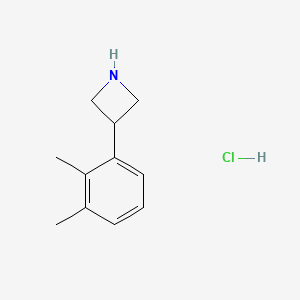
3-(2,3-Dimethylphenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered ring containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,3-Dimethylphenyl)azetidine Hydrochloride, can be achieved through several methods. . This method is favored for its ability to produce functionalized azetidines efficiently.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylphenyl)azetidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain of azetidines enhances their reactivity, making them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced to form various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include functionalized azetidines, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidine Hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This ring strain enhances the reactivity of the nitrogen atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with specific enzymes in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: These are three-membered ring analogs of azetidines and share similar reactivity due to ring strain.
Pyrrolidines: These five-membered ring compounds are less strained and therefore less reactive compared to azetidines.
Uniqueness
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
3-(2,3-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-11(9(8)2)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
Clave InChI |
ZVBIOWGFYGFIEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CNC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


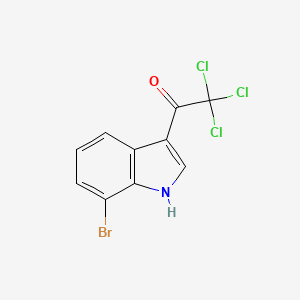
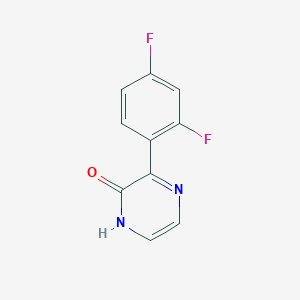
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
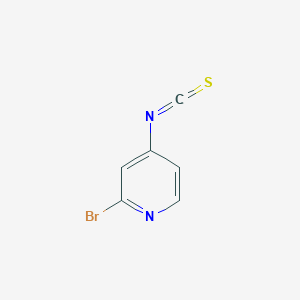
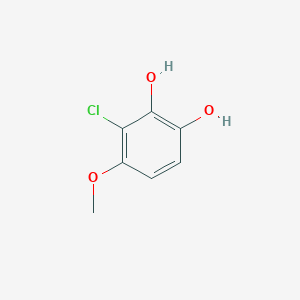
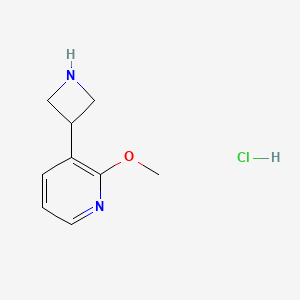
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
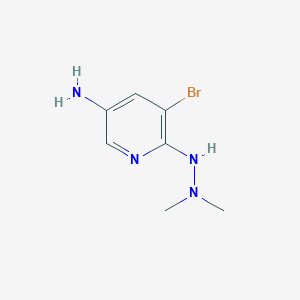

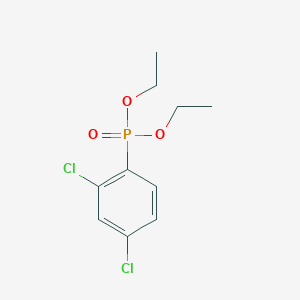
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
